molecular formula C20H23ClN2O2 B11111528 2-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide

2-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B11111528
M. Wt: 358.9 g/mol
InChI Key: MSQHBTKVAWQNTD-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a morpholine ring, and a methylphenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 4-methylphenylamine to form an intermediate amide.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine in the presence of a suitable base, such as triethylamine, to introduce the morpholine ring.

    Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The combination of the chloro group with the morpholine ring and methylphenyl group provides a distinct chemical profile that can lead to unique interactions with molecular targets and pathways.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

2-chloro-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide

InChI

InChI=1S/C20H23ClN2O2/c1-15-6-8-16(9-7-15)19(23-10-12-25-13-11-23)14-22-20(24)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,22,24)

InChI Key

MSQHBTKVAWQNTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

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